Acetoxyacetone

Descripción

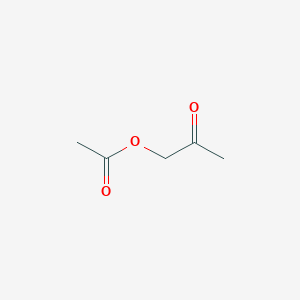

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-oxopropyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBERHVIZRVGDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060459 | |

| Record name | 1-(acetyloxy)-2-Propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow to amber liquid with a nutty odor; [Acros Organics MSDS] | |

| Record name | Acetoxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

66.00 °C. @ 12.00 mm Hg | |

| Record name | Acetoxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Record name | Acetoxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.0 [mmHg] | |

| Record name | Acetoxyacetone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-20-1 | |

| Record name | 1-(Acetyloxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoxyacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetoxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetoxyacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, 1-(acetyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(acetyloxy)-2-Propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOXYACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM71768T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetoxyacetone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Acetoxyacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxyacetone (CAS 592-20-1), also known as 2-oxopropyl acetate, is a bifunctional organic molecule containing both a ketone and an ester functional group.[1] This unique structural feature makes it a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical and organic compounds.[1][2] This document provides an in-depth overview of the primary chemical properties of this compound, including its physicochemical characteristics, reactivity, and spectral data. Detailed experimental protocols for the determination of these properties are also presented to facilitate laboratory applications.

Physicochemical Properties

This compound is a clear, pale yellow to amber liquid with a nutty odor.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.11 g/mol | [3] |

| Boiling Point | 174-176 °C (at 760 mmHg) | [1] |

| 66 °C (at 12 mmHg) | [3] | |

| Density | 1.075 g/mL (at 20 °C) | [1] |

| Refractive Index | 1.413 - 1.416 (at 20 °C) | [4] |

| Flash Point | 71.11 °C | [2] |

| Vapor Pressure | 1.0 mmHg | [3] |

| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. Miscible with water but slowly decomposes. | [1] |

Reactivity and Stability

This compound is a stable compound under normal conditions.[5] However, it is a combustible material, and its containers may explode when heated.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

Key reactions involving this compound include:

-

Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form hydroxyacetone and acetic acid.[2]

-

Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds.[2]

-

Synthesis of Heterocycles: this compound is a precursor for the synthesis of heterocyclic compounds like pyrazoles and oxazoles.[2]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using a distillation apparatus or a capillary method with a Thiele tube.

Protocol using Thiele Tube:

-

Sample Preparation: Fill a small test tube (fusion tube) to about one-third of its volume with this compound.

-

Capillary Insertion: Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.

-

Boiling Point Determination: Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Measurement of Density

The density of liquid this compound can be accurately measured using a pycnometer or a vibrating tube densimeter.

Protocol using a Pycnometer:

-

Pycnometer Preparation: Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer.

-

Sample Filling: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.

-

Weighing: Weigh the pycnometer containing the this compound.

-

Temperature Control: The measurement should be carried out at a constant temperature (e.g., 20 °C) by placing the pycnometer in a temperature-controlled water bath.

-

Calculation: The density is calculated by dividing the mass of the this compound (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Analysis

¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically operated at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

IR spectroscopy is used to identify the functional groups present in this compound.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups (e.g., C=O stretching for the ketone and ester, C-O stretching).

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The GC column (e.g., a nonpolar or medium-polarity capillary column) separates the components of the sample.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) and various fragment ion peaks. The fragmentation pattern can be used to confirm the structure of the molecule. PubChem lists prominent GC-MS peaks for this compound at m/z 43.0, 86.0, 15.0, 42.0, and 116.0.[3]

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the comprehensive analysis of the chemical properties of a liquid organic compound like this compound.

Caption: Experimental workflow for this compound analysis.

References

Acetonyl Acetate: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetonyl acetate, systematically known as 1-acetoxy-2-propanone, is a bifunctional organic compound containing both a ketone and an ester group.[1][2][3][4][5][6] Its structure makes it a valuable building block in the synthesis of various pharmaceutical and organic compounds.[2][6] This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of acetonyl acetate, with a focus on detailed experimental protocols and structured data presentation. While information on specific signaling pathways involving acetonyl acetate is not prevalent in the current literature, this guide aims to be a thorough resource for its chemical synthesis and characterization. It is important to distinguish acetonyl acetate (1-acetoxy-2-propanone) from the similarly named but structurally different acetylacetone (2,4-pentanedione), a 1,3-diketone.

Discovery and Nomenclature

The precise historical discovery of acetonyl acetate is not well-documented in a single seminal publication. However, its synthesis is conceptually linked to the preparation of its parent alcohol, acetol (1-hydroxy-2-propanone). The synthesis of acetol via the reaction of bromoacetone with sodium or potassium formate or acetate, followed by hydrolysis of the resulting ester, has been a known method for some time.[7] This suggests that the intermediate ester, acetonyl acetate, has been implicitly known through these early synthetic routes. The compound is also found in nature, having been detected in Picea abies (Norway spruce) and Coffea arabica (Coffee).[1][8]

Acetonyl acetate is known by a variety of synonyms, which are summarized in the table below. Understanding these different names is crucial when searching the chemical literature.

Table 1: Synonyms for Acetonyl Acetate[1][3][4][5][6][8]

| Synonym | Systematic Name |

| Acetonyl acetate | 1-Acetoxy-2-propanone |

| Acetol acetate | 2-Oxopropyl acetate |

| O-Acetylacetol | 1-Hydroxy-2-propanone acetate |

| Acetylmethyl acetate | 2-Propanone, 1-(acetyloxy)- |

| Acetoxypropanone | |

| 1-Acetoxyacetone |

The following diagram illustrates the relationship between the chemical structure and its common names.

Chemical and Physical Properties

Acetonyl acetate is a pale yellow to amber liquid with a characteristic nutty and fruity odor.[1][9][10] It is soluble in organic solvents like diethyl ether, ethyl acetate, and dichloromethane, and is miscible with water, though it slowly decomposes in its presence.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physical and Chemical Properties of Acetonyl Acetate

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1][4] |

| Molecular Weight | 116.12 g/mol | [1][4] |

| CAS Number | 592-20-1 | [1] |

| Appearance | Pale yellow to amber liquid | [1][9] |

| Odor | Nutty, fruity, buttery | [9][10] |

| Density | 1.075 g/mL at 20 °C | [2] |

| Boiling Point | 174-176 °C | [2] |

| Flash Point | 71 °C (160 °F) | [9] |

| Refractive Index | 1.413 - 1.416 at 20 °C | [9] |

| Solubility | Soluble in diethyl ether, ethyl acetate, dichloromethane | [2] |

| Water Solubility | Miscible (with slow decomposition) | [2] |

Synthesis of Acetonyl Acetate

The synthesis of acetonyl acetate can be achieved through several methods. A common laboratory preparation involves the esterification of acetol (1-hydroxy-2-propanone) or the reaction of an acetone derivative with an acetylating agent. One plausible and historically relevant method is the reaction of bromoacetone with a source of acetate ions, such as potassium acetate.

Experimental Protocol: Synthesis from Bromoacetone and Potassium Acetate

This protocol is adapted from the general principles of nucleophilic substitution reactions for the synthesis of esters.

Materials:

-

Bromoacetone

-

Potassium acetate (anhydrous)

-

Acetone (anhydrous, as solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous potassium acetate (1.2 equivalents) and anhydrous acetone.

-

Addition of Bromoacetone: To the stirred suspension, add bromoacetone (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium bromide precipitate.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude acetonyl acetate.

-

Purification: Purify the crude product by vacuum distillation.[2]

The following diagram illustrates the general workflow for this synthesis.

Spectroscopic Data

Characterization of acetonyl acetate is typically performed using spectroscopic methods. Mass spectrometry data is readily available and provides key information for its identification.

Table 3: Mass Spectrometry Data for Acetonyl Acetate[1][8]

| m/z | Relative Intensity |

| 43 | 99.99 |

| 86 | 9.15 |

| 15 | 7.58 |

| 42 | 5.93 |

| 116 | 5.08 |

Applications and Biological Relevance

Acetonyl acetate serves as a versatile intermediate in organic synthesis.[2][6] Its two functional groups allow for a range of chemical transformations, making it a useful precursor for more complex molecules in the pharmaceutical and flavor industries.[6] As mentioned, it has been identified in some natural products, contributing to their flavor and aroma profiles.[1][8][10] There is currently a lack of significant literature describing its involvement in specific biological signaling pathways or its use as a drug development candidate itself. Its primary role in the context of drug development is as a building block for the synthesis of active pharmaceutical ingredients.

Conclusion

Acetonyl acetate is a valuable bifunctional compound with a well-established, though not always clearly distinguished, place in the chemical literature. This guide has provided a detailed overview of its synthesis, nomenclature, and physicochemical properties, drawing from available technical resources. The provided experimental protocol offers a practical starting point for its laboratory preparation. While its direct biological activities are not extensively studied, its utility as a synthetic intermediate ensures its continued relevance for researchers and scientists in various fields, including drug discovery and development.

References

- 1. Acetoxyacetone | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 592-20-1 [chemicalbook.com]

- 3. 2-Propanone, 1-(acetyloxy)- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. CAS 592-20-1: 1-(Acetyloxy)-2-propanone | CymitQuimica [cymitquimica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-acetoxyacetone, 592-20-1 [thegoodscentscompany.com]

- 10. Showing Compound this compound (FDB012876) - FooDB [foodb.ca]

Spectroscopic data for 1-acetoxy-2-propanone (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-acetoxy-2-propanone, a key organic compound with applications in various scientific domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 1-acetoxy-2-propanone is C₅H₈O₃, with a molecular weight of 116.12 g/mol . Its structure features a ketone and an ester functional group, the spectroscopic characteristics of which are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum of 1-acetoxy-2-propanone exhibits three distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.10 | Singlet | 3H | CH₃ (acetyl group) |

| 2.20 | Singlet | 3H | CH₃ (ketone) |

| 4.63 | Singlet | 2H | CH₂ |

¹³C NMR Data

The carbon NMR spectrum reveals the five carbon atoms in unique chemical environments.

| Chemical Shift (ppm) | Assignment |

| 20.6 | CH₃ (acetyl group) |

| 26.5 | CH₃ (ketone) |

| 70.0 | CH₂ |

| 170.2 | C=O (ester) |

| 204.8 | C=O (ketone) |

Infrared (IR) Spectroscopy

The IR spectrum of 1-acetoxy-2-propanone shows characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2920 | Medium | C-H stretch (alkane) |

| 1750 | Strong | C=O stretch (ester) |

| 1725 | Strong | C=O stretch (ketone) |

| 1370 | Medium | C-H bend (methyl) |

| 1230 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1-acetoxy-2-propanone results in a characteristic fragmentation pattern. The molecular ion peak and major fragments are summarized below.[1]

| m/z | Relative Intensity (%) | Assignment |

| 116 | 5.08 | [M]⁺ (Molecular Ion) |

| 86 | 9.15 | [M - CH₂O]⁺ |

| 43 | 99.99 | [CH₃CO]⁺ (Base Peak) |

| 42 | 5.93 | [C₂H₂O]⁺ |

| 15 | 7.58 | [CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: A solution of 1-acetoxy-2-propanone is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 7 to 14 Tesla (corresponding to a proton resonance frequency of 300 to 600 MHz). For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans are accumulated to obtain a high-quality spectrum.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase correction and baseline correction. The chemical shifts are calibrated relative to the TMS signal.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1-acetoxy-2-propanone, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first collected. The sample is then placed in the spectrometer's sample compartment, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against the background spectrum, resulting in a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC) for separation from any impurities. Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

Detection and Data Processing: The separated ions are detected, and their abundance is recorded as a function of their m/z value. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 2-Oxopropyl Acetate (Acetoxyacetone)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-oxopropyl acetate, commonly known as acetoxyacetone. It details the compound's nomenclature, including its IUPAC name and a wide array of synonyms. A thorough compilation of its physicochemical properties is presented in a structured tabular format for ease of reference. Furthermore, this guide furnishes detailed experimental protocols for the synthesis of 2-oxopropyl acetate via the acetylation of hydroxyacetone, and for its analytical characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Logical diagrams generated using Graphviz are included to illustrate the relationships between the compound's various names and to outline the experimental workflows.

Nomenclature

2-Oxopropyl acetate is the systematic IUPAC name for the organic compound with the chemical formula C₅H₈O₃.[1][2][3] Due to its structural features—a ketone and an ester functional group—it is also known by a variety of synonyms in scientific literature and commercial catalogs. Understanding these different names is crucial for effective literature searches and chemical sourcing.

Synonyms Include:

The relationship between the primary name and its common synonyms is illustrated in the diagram below.

Caption: Relationship between the IUPAC name and common synonyms for 2-oxopropyl acetate.

Physicochemical Properties

A summary of the key physicochemical properties of 2-oxopropyl acetate is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1][2] |

| Molecular Weight | 116.116 g/mol | [1][2] |

| CAS Number | 592-20-1 | [1][2] |

| Appearance | Pale yellow to amber liquid | [4] |

| Odor | Fruity, buttery, nutty | [4] |

| Boiling Point | 174-176 °C at 760 mmHg | [5] |

| Melting Point | Not available | |

| Density | 1.075 g/mL at 20 °C | [5] |

| Refractive Index | 1.415 at 20 °C | [5] |

| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. Slightly soluble in water. | [2][4][5] |

| Flash Point | 71 °C (160 °F) | [4][5] |

Experimental Protocols

Synthesis of 2-Oxopropyl Acetate via Acetylation of Hydroxyacetone

This protocol details the synthesis of 2-oxopropyl acetate from hydroxyacetone (acetol) using acetic anhydride as the acetylating agent and pyridine as a catalyst and acid scavenger.

Materials:

-

Hydroxyacetone (acetol)

-

Acetic anhydride

-

Pyridine (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add hydroxyacetone (1.0 equivalent).

-

Dissolve the hydroxyacetone in anhydrous pyridine (2-3 volumes relative to the hydroxyacetone).

-

Cool the mixture to 0 °C in an ice bath with stirring.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise from the dropping funnel to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-oxopropyl acetate.

-

The crude product can be purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of 2-oxopropyl acetate.

Analytical Protocols

This protocol provides a general method for the analysis of 2-oxopropyl acetate. Instrument parameters may need to be optimized for specific equipment.

Sample Preparation:

-

Prepare a stock solution of 2-oxopropyl acetate in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution for calibration.

-

For unknown samples, dissolve a known weight in the chosen solvent to a concentration within the calibration range.

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 5 minutes at 200 °C

-

Mass Spectrometer Conditions (if applicable):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-200

This protocol outlines the preparation and analysis of a sample of 2-oxopropyl acetate by ¹H and ¹³C NMR.

Sample Preparation:

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube if any particulate matter is present.

¹H NMR Spectroscopy (e.g., 400 MHz):

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy (e.g., 100 MHz):

-

Pulse Program: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-220 ppm

References

An In-depth Technical Guide to Acetoxyacetone (2-Oxopropyl acetate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of acetoxyacetone, a key building block in organic and pharmaceutical synthesis. The document details its chemical and physical properties, molecular structure, and CAS number. Furthermore, it outlines a representative experimental protocol for its synthesis and purification, along with methods for its analysis. While this compound is not known for its direct biological activity, its pivotal role as a precursor in the synthesis of various biologically active heterocyclic compounds is highlighted.

Chemical Identity and Properties

This compound, systematically named 2-oxopropyl acetate, is a bifunctional organic molecule containing both a ketone and an ester functional group.[1][2][3] This unique structure makes it a versatile reagent in various chemical transformations.

Molecular Structure and Identifiers

The molecular structure and key identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 2-oxopropyl acetate[2][3] |

| CAS Number | 592-20-1[2][3] |

| Molecular Formula | C₅H₈O₃[2][3] |

| Molecular Weight | 116.12 g/mol [2] |

| SMILES | CC(=O)COC(C)=O[2] |

| InChI | InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3[2] |

| InChIKey | DBERHVIZRVGDFO-UHFFFAOYSA-N[2] |

| Synonyms | Acetonyl acetate, Acetol acetate, 1-Acetoxy-2-propanone, 1-Hydroxy-2-propanone acetate[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Appearance | Pale yellow to amber liquid[1] |

| Boiling Point | 174-176 °C[4] |

| Density | 1.075 g/mL at 20 °C[4] |

| Refractive Index | n20/D 1.415[5] |

| Flash Point | 71 °C[5] |

| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. Miscible with water but slowly decomposes.[4] |

Synthesis and Purification

The most common method for the synthesis of this compound is the acetylation of hydroxyacetone (acetol).[1] This reaction can be carried out using acetic anhydride or acetic acid as the acetylating agent, often in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound from hydroxyacetone and acetic anhydride.

Materials:

-

Hydroxyacetone (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Pyridine (catalytic amount) or a few drops of concentrated sulfuric acid

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydroxyacetone in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution, followed by the addition of a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Crude this compound can be purified by vacuum distillation.[4] It is advisable to first distill the crude product under vacuum and then redistill it at atmospheric pressure for higher purity.[4] The purified compound should be stored in a dry atmosphere as it is slowly decomposed by water.[4]

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound. A non-polar or semi-polar capillary column can be used for separation. The mass spectrum of this compound shows characteristic fragments that can be used for its identification.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra will show distinct signals corresponding to the different protons and carbon atoms in the molecule.[2][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups of the ketone and the ester functionalities.[5]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of various pharmaceutical and organic compounds.[1] Its bifunctional nature allows for a wide range of chemical transformations.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic compounds, many of which possess biological activity. For instance, it can react with hydrazines to form substituted pyrazoles, a class of compounds known for their diverse pharmacological properties.[1] Similarly, it can be used in the synthesis of oxazoles.[1]

Visualizations

Molecular Structure of this compound

Caption: 2D structure of the this compound molecule.

Synthetic Pathway and Application Workflow

Caption: Workflow of this compound synthesis and its application.

References

- 1. Buy this compound | 592-20-1 [smolecule.com]

- 2. This compound | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 592-20-1 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

The Chemistry of Acetoxyacetone: A Technical Guide to its Fundamental Reaction Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoxyacetone, a bifunctional molecule possessing both a ketone and an ester group, serves as a versatile and valuable building block in organic synthesis. Its unique structural characteristics allow it to participate in a wide array of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including heterocyclic compounds of significant interest in medicinal chemistry. This technical guide provides an in-depth exploration of the fundamental reaction mechanisms involving this compound, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate a comprehensive understanding of its chemical behavior.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.12 g/mol | [1] |

| Appearance | Clear pale yellow to amber liquid | |

| Boiling Point | 174-176 °C | |

| Density | 1.075 g/mL at 20 °C | |

| Solubility | Soluble in diethyl ether, ethyl acetate, and dichloromethane. Miscible with water, but slowly decomposes. |

Key Reaction Mechanisms and Experimental Protocols

This compound's reactivity is primarily dictated by its ketone and ester functionalities, as well as the activated methylene group situated between them. This section details the mechanisms of its most important reactions and provides adaptable experimental protocols.

Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives to form a pyrazole ring is known as the Knorr pyrazole synthesis. This compound, as a 1,3-dicarbonyl equivalent, readily undergoes this cyclocondensation.

Reaction Mechanism:

The reaction proceeds through the initial formation of a hydrazone intermediate at the more reactive ketone carbonyl. This is followed by an intramolecular nucleophilic attack from the other nitrogen of the hydrazine onto the ester carbonyl, leading to cyclization. Subsequent dehydration yields the stable aromatic pyrazole ring.

Caption: Knorr Pyrazole Synthesis from this compound.

Experimental Protocol: Synthesis of 3-Methyl-1H-pyrazol-5-ol

This protocol is adapted from the synthesis of 3,5-dimethylpyrazole from acetylacetone.[2][3][4]

-

Materials: this compound, Hydrazine hydrate, Ethanol, Hexane.

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve hydrazine hydrate (6 mL) in ethanol (50 mL) with constant stirring.

-

Cool the flask in an ice bath for 10 minutes.

-

Slowly add this compound (equivalent moles to hydrazine hydrate) dropwise to the solution over approximately 20 minutes, maintaining a low temperature with constant stirring.

-

Allow the reaction mixture to warm to room temperature and then reflux for one hour in an oil bath at approximately 110 °C.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid, add a minimal amount of warm n-hexane to dissolve it.

-

Place the flask in a refrigerator to induce crystallization.

-

Collect the crystalline product by vacuum filtration and wash with cold hexane.

-

Quantitative Data: Representative Yields for Pyrazole Synthesis

| Reactants | Product | Yield (%) | Reference |

| Acetylacetone and Hydrazine Hydrate | 3,5-Dimethylpyrazole | 75-90% | [4][5] |

| 1,3-Dicarbonyl Compounds and Hydrazines | Substituted Pyrazoles | Generally high | [6] |

Heterocyclic Synthesis: Oxazole Formation

This compound can serve as a precursor for the synthesis of substituted oxazoles through reactions like the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone.

Reaction Mechanism (Robinson-Gabriel Type):

The synthesis first requires the conversion of this compound to an α-acylamino ketone. This intermediate then undergoes acid-catalyzed cyclodehydration. The lone pair on the nitrogen attacks the protonated ketone carbonyl, and subsequent elimination of water forms the oxazole ring.

Caption: Robinson-Gabriel type Oxazole Synthesis.

Experimental Protocol: General Procedure for Oxazole Synthesis

This is a generalized protocol based on the Robinson-Gabriel synthesis.[7][8]

-

Materials: α-Acylamino ketone (derived from this compound), Polyphosphoric acid (PPA) or another dehydrating agent (e.g., H₂SO₄, POCl₃).

-

Procedure:

-

Prepare the α-acylamino ketone from this compound through standard amination and acylation procedures.

-

Mix the α-acylamino ketone with polyphosphoric acid (typically 10-20 times the weight of the substrate) in a round-bottom flask.

-

Heat the mixture to approximately 160 °C for 2 hours.

-

After cooling, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by chromatography or recrystallization.

-

Quantitative Data: Representative Yields for Oxazole Synthesis

| Synthesis Method | Reactants | Yield (%) | Reference |

| Robinson-Gabriel | 2-Acylamino ketones | 50-60% (with PPA) | [9] |

| Iodine-mediated | α-Bromoketones and Benzylamines | 46-62% | [10][11] |

| Van Leusen | Aldehydes and TosMIC | Generally high | [12] |

Aldol Condensation

The active methylene group in this compound can be deprotonated by a base to form an enolate, which can then participate in aldol condensation reactions with other carbonyl compounds, including itself.

Reaction Mechanism:

A base abstracts a proton from the α-carbon to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule. The resulting alkoxide is protonated to give the β-hydroxy carbonyl adduct (the aldol). Under heating or acidic/basic conditions, this adduct can dehydrate to form an α,β-unsaturated carbonyl compound.

Caption: General Mechanism of Aldol Condensation.

Hydrolysis

The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding hydroxyacetone and acetic acid.

Reaction Mechanism (Base-Catalyzed):

The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the hydroxyacetone alkoxide as the leaving group. The alkoxide is then protonated by the newly formed acetic acid.

Role in Biochemical Pathways and Drug Development

Biochemical Relevance

While direct metabolic pathways for this compound are not extensively documented, its precursors and hydrolysis products are biochemically significant. Acetone is a known metabolite, and its enzymatic conversion to acetol (hydroxyacetone) is a documented pathway.[2] Acetol can then be further metabolized. Given that this compound is the acetate ester of hydroxyacetone, it is plausible that it could be formed in vivo or that ingested this compound would be rapidly hydrolyzed to hydroxyacetone and acetate by esterase enzymes.

Caption: Potential Biochemical Pathways of this compound.

Application in Drug Development

The pyrazole and oxazole ring systems, readily synthesized from this compound, are prevalent scaffolds in a multitude of pharmaceuticals.

-

Pyrazole Derivatives: Many drugs, including the anti-inflammatory agent celecoxib, contain a pyrazole core. The synthesis of celecoxib analogs has been a subject of research, and this compound could serve as a starting material for novel derivatives.[13][14][15]

-

Oxazole Derivatives: Oxazoles are found in various natural products and synthetic compounds with diverse biological activities. Their synthesis from readily available precursors like this compound is of significant interest in the discovery of new therapeutic agents.

The versatility of this compound as a building block allows for the generation of diverse molecular libraries for high-throughput screening in drug discovery programs. Its ability to participate in multicomponent reactions further enhances its utility in creating complex molecules in an efficient manner.

Conclusion

This compound is a highly adaptable and valuable reagent in organic synthesis. Its bifunctional nature allows for the construction of a variety of important molecular frameworks, particularly heterocyclic systems. A comprehensive understanding of its fundamental reaction mechanisms, as outlined in this guide, is crucial for its effective utilization in research, and particularly in the field of drug development where the synthesis of novel, biologically active compounds is paramount. The provided protocols and data serve as a foundational resource for chemists to explore and expand the synthetic utility of this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. Method for preparing 3.5-dimethylpyrazole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Reactivity of Acetoxyacetone

Abstract

This compound, also known as 1-acetoxy-2-propanone, is a bifunctional organic compound featuring both a ketone and an ester group.[1][2] This unique structure makes it a versatile and valuable building block in organic synthesis, particularly for the creation of more complex molecules, including various carbonyl compounds and heterocyclic systems.[1][3] This document provides a comprehensive overview of the initial investigations into the reactivity of this compound, detailing its key chemical transformations, illustrative experimental protocols, and known quantitative data. It is intended to serve as a foundational guide for professionals in research, chemical synthesis, and drug development.

Physicochemical Properties

This compound is a clear, pale yellow to amber liquid with a characteristic nutty or fruity odor.[2][4][5] It is soluble in various organic solvents such as diethyl ether, ethyl acetate, and dichloromethane, but has limited solubility in water, where it undergoes slow decomposition.[4][6] Proper handling in a well-ventilated fume hood is recommended due to its flammability.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [2][7] |

| Molecular Weight | 116.11 g/mol | [2][8] |

| CAS Number | 592-20-1 | [2][7] |

| Appearance | Clear pale yellow to amber liquid | [2][4] |

| Boiling Point | 174-176 °C | [4][7] |

| Density | 1.075 g/mL at 20 °C | [4][7] |

| Flash Point | 71.11 °C | [1][7] |

| Vapor Pressure | 1.0 - 3.3 mmHg at 25 °C | [2][5] |

| Solubility | Soluble in diethyl ether, ethyl acetate, dichloromethane | [3][4] |

Core Reactivity and Chemical Transformations

The dual functionality of this compound governs its reactivity, allowing it to participate in a wide range of chemical reactions. It can act as a reactive intermediate with both nucleophiles and electrophiles to facilitate new bond formations.[1]

Key Reactions:

-

Hydrolysis: In aqueous environments, the ester linkage in this compound can be hydrolyzed to yield hydroxyacetone and acetic acid.[1] This reaction demonstrates the compound's sensitivity to aqueous conditions.

-

Condensation Reactions: The ketone moiety allows this compound to undergo condensation reactions. A significant application is its reaction with hydrazines to form substituted pyrazoles, which are important scaffolds in many biologically active compounds.[1]

-

Synthesis of Heterocycles: It serves as a precursor for various heterocyclic compounds. Besides pyrazoles, it can be used to synthesize oxazoles through reactions with different nitrogen-containing reagents.[1]

-

Synthesis of Carbonyl Compounds: this compound is a starting material for other carbonyl compounds. For instance, deacetylation (removal of the acetate group) can produce diacetyl, a simple diketone.[1]

-

Cyclopropanation: In the presence of a suitable catalyst, such as a ruthenium(II)-Pheox complex, this compound can react with styrene derivatives to form cyclopropyl ketones.[9] This reaction can proceed with high stereoselectivity and yield.[9]

Caption: Key reaction pathways of this compound.

Quantitative Reaction Data

While extensive quantitative data is limited in publicly accessible literature, specific studies provide insight into reaction efficiency. The catalytic asymmetric cyclopropanation of diazo this compound with styrene derivatives is a well-documented example.

Table 2: Summary of Quantitative Data for Catalyzed Cyclopropanation

| Reactant(s) | Catalyst | Yield (%) | Diastereoselectivity | Enantioselectivity (% ee) | Source |

| Diazo this compound + Styrene derivatives | p-nitro-Ru(II)-diphenyl-Pheox | up to 92% | >99:1 | up to 98% | [9] |

Experimental Protocols

The following are illustrative protocols based on the known reactivity of this compound and general synthetic methodologies. Researchers should adapt these protocols based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of a Substituted Pyrazole

This protocol describes a typical condensation and cyclization reaction between this compound and a hydrazine derivative.

Objective: To synthesize a substituted pyrazole via condensation reaction.

Materials:

-

This compound

-

Hydrazine hydrate (or a substituted hydrazine)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, condenser, magnetic stirrer

-

Standard workup and purification equipment

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 equivalent) in ethanol (30 mL).

-

Reagent Addition: Add hydrazine hydrate (1.1 equivalents) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted pyrazole.

Caption: Workflow for pyrazole synthesis from this compound.

Protocol 2: General Procedure for Hydrolysis

This protocol outlines the basic hydrolysis of this compound.

Objective: To hydrolyze this compound to hydroxyacetone and acetic acid.

Materials:

-

This compound

-

Deionized water

-

Dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) as a catalyst (optional)

-

Round-bottom flask, magnetic stirrer

-

pH meter or pH paper

Procedure:

-

Setup: In a flask, suspend this compound in deionized water (e.g., 1 g in 20 mL).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction is slow but can be accelerated by gentle heating (40-50 °C) or by adding a catalytic amount of dilute acid or base.[1]

-

Monitoring: Monitor the reaction by observing the disappearance of the water-insoluble this compound layer and periodically checking the pH, which will decrease as acetic acid is formed.

-

Isolation: As the products are water-soluble, isolation typically involves distillation or extraction, depending on the subsequent use of the hydroxyacetone.

Applications in Research and Drug Development

The reactivity of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[4][6]

-

Pharmaceutical Scaffolds: Its ability to form heterocyclic structures like pyrazoles and oxazoles is particularly relevant, as these motifs are present in a wide range of pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-viral agents.[1]

-

Building Block: It serves as a precursor for synthesizing substituted ketones and diketones, which are common intermediates in various synthetic pathways.[1][10]

-

Flavor and Fragrance: this compound is also used in the flavor and fragrance industry.[11][12]

Safety and Handling

This compound is a flammable liquid and a potential skin and eye irritant.[1][5]

-

Handling: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents. Keep the container tightly closed.[3]

Conclusion

Initial investigations reveal this compound as a reactive and versatile chemical intermediate with significant potential in organic synthesis. Its bifunctional nature allows for a variety of transformations, including hydrolysis, condensation, and cyclization reactions, making it a key precursor for producing valuable heterocyclic and carbonyl compounds. The high-yield, stereoselective reactions it can undergo further underscore its importance for researchers, scientists, and professionals in the field of drug development. Further exploration of its reactivity is warranted to unlock its full potential in synthetic chemistry.

References

- 1. Buy this compound | 592-20-1 [smolecule.com]

- 2. This compound | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound | 592-20-1 [chemicalbook.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. CAS 592-20-1: 1-(Acetyloxy)-2-propanone | CymitQuimica [cymitquimica.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C5H8O3 | CID 11593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A scope of chiral cyclopropane of diazo acetoxy acetone with styrene derivatives, diazo acetoxy acetone derivatives with styrene catalyzed by p-nitro- Ru(ii)-diphenyl-Pheox | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]

- 10. youtube.com [youtube.com]

- 11. 1-acetoxyacetone, 592-20-1 [thegoodscentscompany.com]

- 12. 1-acetoxyacetone, 592-20-1 [perflavory.com]

Key reactive functional groups in acetoxyacetone.

An In-depth Technical Guide on the Core Reactive Functional Groups in Acetoxyacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bifunctional organic molecule, possesses a unique combination of a ketone and an ester functional group. This structure imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds and other complex molecules. This technical guide provides a comprehensive overview of the key reactive functional groups in this compound, their reactivity, and their application in chemical synthesis. The discussion is supported by quantitative data on acidity, detailed experimental protocols for representative reactions, and visualizations of key reaction mechanisms.

Introduction

This compound, systematically named 1-(acetyloxy)propan-2-one, is an alpha-acyloxy ketone with the chemical formula C₅H₈O₃.[1] Its structure features two primary reactive centers: a carbonyl group (ketone) and an acetoxy group (ester). The interplay of these two functional groups dictates the chemical behavior of the molecule and allows for a range of chemical transformations. This guide will delve into the specific reactivity of each functional group and the molecule as a whole.

Key Reactive Functional Groups and Their Reactivity

The reactivity of this compound is primarily governed by its ketone and ester functionalities.

The Ketone Functional Group

The ketone group in this compound is a major site of reactivity. Its key reactive features include the electrophilic carbonyl carbon and the acidic α-hydrogens.

The carbonyl carbon is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate. This is a fundamental reaction of ketones and allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

The hydrogens on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic. The removal of an α-hydrogen by a base results in the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile and a key intermediate in many reactions.

The acidity of these α-hydrogens can be quantified by the pKa value. While specific experimental data for this compound is scarce, a predicted pKa for the most acidic proton is available. A comparison with related compounds provides context for its acidity.

Table 1: Acidity of α-Hydrogens in Carbonyl Compounds

| Compound | Functional Group | pKa of α-Hydrogen |

| Acetone | Ketone | ~19-21[2][3] |

| Ethyl acetate | Ester | ~23-25[2][3] |

| This compound | Ketone/Ester | ~17.51 (Predicted) [1] |

The lower predicted pKa of this compound compared to a simple ketone suggests that the adjacent acetoxy group may have a slight electron-withdrawing effect, increasing the acidity of the α-hydrogens.

The Ester Functional Group

The ester group in this compound also contributes significantly to its overall reactivity.

The ester can be hydrolyzed under acidic or basic conditions to yield hydroxyacetone and acetic acid. This reaction is a classic example of nucleophilic acyl substitution.

Key Reactions and Synthetic Applications

The dual functionality of this compound makes it a versatile precursor in organic synthesis.

Reactions Involving the Enolate

The enolate of this compound can participate in a variety of reactions, including:

-

Alkylation: Reaction with alkyl halides to form new C-C bonds at the α-position.[4][5][6]

-

Condensation Reactions: Reactions with other carbonyl compounds (e.g., Aldol or Claisen-type condensations) to build larger molecular frameworks.

Synthesis of Heterocycles

This compound is a valuable precursor for the synthesis of heterocyclic compounds. For instance, it can react with hydrazines to form substituted pyrazoles.[7][8][9][10]

Experimental Protocols

The following are representative experimental protocols for key reactions involving compounds with similar reactivity to this compound. These can be adapted for use with this compound.

General Protocol for Enolate Alkylation

This protocol is adapted from procedures for the alkylation of β-keto esters.[4][5][11]

-

Enolate Formation: A solution of this compound in an anhydrous aprotic solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon and form the lithium enolate. The reaction is typically stirred for 30-60 minutes.

-

Alkylation: An alkylating agent (e.g., a primary alkyl halide like methyl iodide or benzyl bromide) is added to the enolate solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

General Protocol for Pyrazole Synthesis

This protocol is based on the Knorr pyrazole synthesis using a 1,3-dicarbonyl compound.[9]

-

Reaction Setup: this compound (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: A hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.0-1.2 equivalents) is added to the solution. If the hydrazine is a hydrochloride salt, a base may be needed.

-

Reaction: The reaction mixture is heated to reflux and maintained at that temperature for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations of Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key reactive pathways of this compound.

Caption: Enolate formation from this compound.

Caption: Nucleophilic addition to the carbonyl group.

Caption: Mechanism of ester hydrolysis.

Conclusion

This compound is a synthetically useful molecule due to the presence of both ketone and ester functional groups. The acidity of the α-hydrogens allows for the formation of a nucleophilic enolate, which can undergo various carbon-carbon bond-forming reactions. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the ester group can be hydrolyzed. This versatile reactivity makes this compound an important intermediate in the synthesis of a wide range of organic compounds, including valuable heterocyclic structures. Further research to experimentally determine the kinetic and thermodynamic parameters of its reactions would be beneficial for optimizing synthetic routes that utilize this valuable bifunctional building block.

References

- 1. Showing Compound this compound (FDB012876) - FooDB [foodb.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]

- 4. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. galchimia.com [galchimia.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

The Historical Significance of Acetoxyacetone: A Technical Review of a Versatile Synthetic Building Block

Abstract: Acetoxyacetone (IUPAC name: 2-oxopropyl acetate), a bifunctional molecule featuring both a ketone and an ester group, holds a notable position in the historical landscape of organic chemistry. Arising from the foundational era of synthetic methodology in the late 19th and early 20th centuries, it served as a versatile and reactive intermediate. Its importance lay in its utility as a building block for constructing more complex molecular architectures, particularly heterocyclic compounds, from simple, readily available precursors. This technical guide explores the historical context of this compound, including its early synthesis and its pivotal role as a precursor in historically significant reactions such as the Knorr pyrazole synthesis.

Early Characterization and Physicochemical Properties

This compound, also known historically as acetonyl acetate or O-acetylacetol, was characterized as a clear, pale yellow to amber liquid.[1] While its synthesis was explored in the late 19th century, comprehensive characterization data has been refined over the subsequent decades. It is crucial to note that some early databases report a melting point between 74-75.5 °C; this is inconsistent with its liquid state at room temperature and likely refers to a derivative, such as its 2,4-dinitrophenylhydrazone. The accepted physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 592-20-1 | [2] |

| Molecular Formula | C₅H₈O₃ | [3] |

| Molecular Weight | 116.12 g/mol | [3] |

| Boiling Point | 174-176 °C (at 760 mmHg) | |

| Density | 1.075 g/mL (at 20 °C) | |

| Refractive Index | n20/D 1.415 | |

| Flash Point | 71 °C (159.8 °F) | |

| Solubility | Soluble in diethyl ether, ethyl acetate, dichloromethane. Miscible with alcohol. | [4] |

Foundational Synthetic Methodologies

The historical preparation of this compound relied on fundamental reactions that were being systematically explored during the late 19th and early 20th centuries. While the original detailed experimental procedures from seminal works by chemists such as Perkin and Nef are not readily accessible in modern digital archives, the chemical principles of these syntheses are well-established. The primary routes involved nucleophilic substitution and esterification.

Two key historical approaches are noted in the literature:

-

Synthesis from an α-Haloketone: This method involves the reaction of a chloro- or bromoacetone with a salt of acetic acid, typically potassium or sodium acetate. This is a classic example of a Williamson ether synthesis-type reaction, applied to the formation of an ester. The acetate anion acts as a nucleophile, displacing the halide from the α-carbon of the ketone.

-

Acetylation of Hydroxyacetone (Acetol): This route involves the direct esterification of hydroxyacetone with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of an acid catalyst or a base to neutralize the resulting acid byproduct.